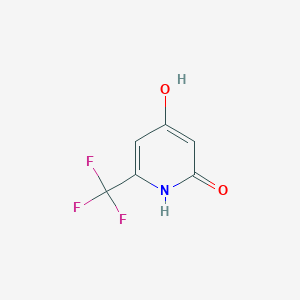

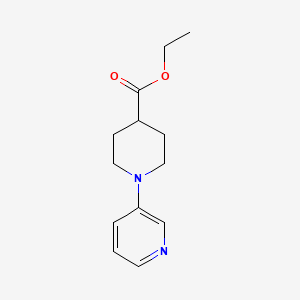

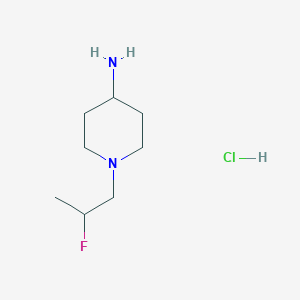

![molecular formula C16H22BNO3 B1403244 N-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropanecarboxamide CAS No. 1031747-45-1](/img/structure/B1403244.png)

N-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropanecarboxamide

Descripción general

Descripción

Molecular Structure Analysis

The molecular structure of similar compounds has been studied using techniques like X-ray diffraction, FTIR, NMR, and MS . These techniques can provide detailed information about the compound’s structure, conformation, and some special physical and chemical properties.Chemical Reactions Analysis

Boronic acid pinacol ester compounds, which “N-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropanecarboxamide” is, are significant reaction intermediates in organic synthesis reactions . They have many applications in carbon-carbon coupling and carbon heterocoupling reactions.Aplicaciones Científicas De Investigación

Boronated Compound Synthesis and Biological Studies

- Boronated phosphonium salts, including derivatives with a tetramethyl-1,3,2-dioxaborolan-yl moiety, have been synthesized for use in in vitro cytotoxicity and cellular uptake studies. These compounds show potential for applications in medicine, particularly in targeting and treating cancer cells due to their boron uptake properties (Morrison et al., 2010).

Materials Science and Sensor Development

- The synthesis of boric acid ester intermediates with benzene rings, including tetramethyl-1,3,2-dioxaborolan-yl derivatives, plays a crucial role in developing materials with specific physicochemical properties. These intermediates are essential for creating new types of sensors and materials for detecting hazardous substances (Huang et al., 2021).

Organic Synthesis and Chemical Modification

- Tetramethyl-1,3,2-dioxaborolan-yl derivatives have been utilized in the synthesis of ortho-modified mercapto- and piperazino-methyl-phenylboronic acid derivatives. These compounds have potential applications in developing inhibitors against serine proteases, which are enzymes involved in various physiological processes, including blood coagulation and inflammation (Spencer et al., 2002).

Fluorescence and Detection Technologies

- Schiff base substituent-triggered efficient deboration reaction has been applied in developing highly sensitive hydrogen peroxide vapor detection sensors. This application underscores the importance of boronated compounds in creating advanced materials for environmental monitoring and safety (Fu et al., 2016).

Mecanismo De Acción

Target of Action

Similar compounds have been used in the field of lithium metal batteries (lmbs) to optimize the electrode-electrolyte interface .

Mode of Action

This compound, also known as N,N-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline (DMPATMB), acts as an electrolyte additive. It induces the decomposition of PF6- to form a dense and robust solid electrolyte interface (SEI) rich in LiF, which helps suppress the growth of lithium dendrites .

Biochemical Pathways

The compound contributes to the formation of Li3N and LiBO2, which have high Li+ conductivity. This improves the transmission of Li+ through the SEI and the cathode electrolyte interface (CEI) .

Pharmacokinetics

Its role in improving the transmission of li+ ions suggests it may have good distribution properties within the battery system .

Result of Action

The use of this compound results in a more stable and efficient battery system. For instance, a 4.5 V Li||LiNi0.6Co0.2Mn0.2O2 battery with this electrolyte can provide 145 mAh g-1 after 140 cycles at 200 mA g-1 .

Propiedades

IUPAC Name |

N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropanecarboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22BNO3/c1-15(2)16(3,4)21-17(20-15)12-7-9-13(10-8-12)18-14(19)11-5-6-11/h7-11H,5-6H2,1-4H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJSATIBIHHUZRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)NC(=O)C3CC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22BNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

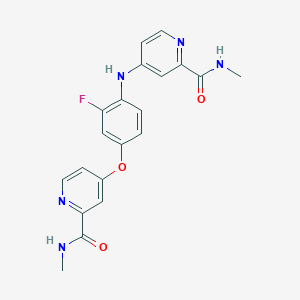

![7-(Hydroxymethylene)-1,4-dioxaspiro-[4.5]decan-8-one](/img/structure/B1403163.png)

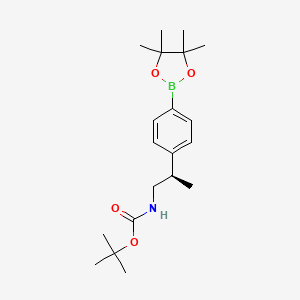

![2-(Pyrazolo[1,5-a]pyrazin-3-yl)pyrimidin-4-ol](/img/structure/B1403164.png)

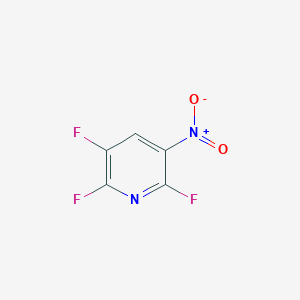

![(1R,2S,4S)-Rel-7-Azabicyclo[2.2.1]heptan-2-ol](/img/structure/B1403166.png)

![2-Iodoimidazo[1,2-a]pyridine](/img/structure/B1403167.png)

![Di-tert-butyl(2',6'-dimethoxy-[1,1'-biphenyl]-2-yl)phosphine](/img/structure/B1403168.png)